An In-depth Technical Guide to N-propyl-9H-purin-6-amine: Structure, Properties, and Scientific Significance
An In-depth Technical Guide to N-propyl-9H-purin-6-amine: Structure, Properties, and Scientific Significance
This guide provides a comprehensive technical overview of N-propyl-9H-purin-6-amine, a substituted purine derivative of interest to researchers in medicinal chemistry, pharmacology, and drug development. Due to the ambiguity of the nomenclature, this document will address both primary isomers: N6-propyl-9H-purin-6-amine and 9-propyl-9H-purin-6-amine. The purine scaffold is a cornerstone in numerous biological processes, and its derivatives have been extensively explored for therapeutic applications, including antiviral and anticancer agents.[1][2] This guide will delve into the chemical structure, physicochemical properties, synthesis, and known biological context of these compounds, providing a foundational resource for scientific investigation.
Chemical Structure and Isomerism
The molecular formula for N-propyl-9H-purin-6-amine is C8H11N5, with a molecular weight of approximately 177.21 g/mol .[3][4] The core of the molecule is a purine ring system, which is a bicyclic aromatic heterocycle consisting of a pyrimidine ring fused to an imidazole ring. The propyl substituent can be located at two primary positions, leading to two distinct isomers with potentially different chemical and biological properties.
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9-propyl-9H-purin-6-amine: In this isomer, the n-propyl group is attached to the nitrogen at position 9 of the purine ring. This modification can influence the molecule's interaction with biological targets by altering its steric and electronic profile.
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N6-propyl-9H-purin-6-amine (6-propylaminopurine): Here, the n-propyl group is bonded to the exocyclic amino group at position 6 of the purine ring. Substitutions at the N6 position are known to play a crucial role in the affinity and selectivity of purine derivatives for adenosine receptors.[5]
To avoid ambiguity, it is crucial for researchers to specify the exact isomer in their work, using either the IUPAC name or the CAS number.
Physicochemical Properties
| Property | 9-propyl-9H-purin-6-amine | N6-propyl-9H-purin-6-amine |
| Molecular Formula | C8H11N5 | C8H11N5 |
| Molecular Weight | 177.21 g/mol [3] | 177.21 g/mol |
| IUPAC Name | 9-propylpurin-6-amine[3] | N-propyl-9H-purin-6-amine |
| CAS Number | 707-98-2[3] | 16370-58-4 |
| XLogP3 | 0.7[3] | 1.1 |
| Hydrogen Bond Donors | 1[3] | 2 |
| Hydrogen Bond Acceptors | 4[3] | 4 |
| Topological Polar Surface Area | 69.6 Ų[3] | 75.5 Ų |
Data for N6-propyl-9H-purin-6-amine is based on available information for related compounds and computational models, as specific experimental values are not widely published.
The differences in hydrogen bond donor count and topological polar surface area suggest potential variations in solubility and membrane permeability between the two isomers. The presence of a crystal structure for 9-propyl-9H-purin-6-amine (CCDC Number: 659665) provides a solid-state conformation that can be used for computational modeling and structure-based drug design.[3]
Synthesis of N-propyl-9H-purin-6-amine Isomers
The synthesis of N-substituted purines is a well-established area of organic chemistry. The most common approach involves the nucleophilic substitution of a leaving group, typically a halogen, at the desired position on the purine ring.
General Synthesis of 9-propyl-9H-purin-6-amine
The synthesis of 9-substituted purines often starts from adenine or a protected adenine derivative. A typical synthetic route is outlined below:
Caption: General synthetic scheme for 9-propyl-9H-purin-6-amine.
Experimental Protocol:
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Reaction Setup: To a solution of adenine in a suitable polar aprotic solvent, such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).
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Alkylation: Add an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane) to the reaction mixture.
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Reaction Conditions: Heat the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired 9-propyl-9H-purin-6-amine. It is important to note that this reaction can also produce the 7-propyl isomer, and careful purification is necessary to isolate the desired product.
General Synthesis of N6-propyl-9H-purin-6-amine
The synthesis of N6-substituted purines typically begins with a 6-halopurine, most commonly 6-chloropurine.
Caption: General synthetic pathway for N6-propyl-9H-purin-6-amine.
Experimental Protocol:
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Reaction Setup: Dissolve 6-chloropurine in a suitable solvent, such as ethanol or isopropanol.
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Nucleophilic Substitution: Add an excess of n-propylamine to the solution. A tertiary amine base, such as triethylamine, can be added to scavenge the HCl generated during the reaction.
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Reaction Conditions: Heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by TLC.
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Workup and Purification: Cool the reaction mixture and remove the solvent in vacuo. The resulting solid can be purified by recrystallization or column chromatography to afford pure N6-propyl-9H-purin-6-amine.
Biological Activity and Potential Applications
Substituted purines are a rich source of biologically active molecules. Their structural similarity to endogenous nucleobases allows them to interact with a wide range of biological targets, including enzymes and receptors.
Adenosine Receptor Modulation
Adenosine receptors, which are G protein-coupled receptors, are key targets for many purine derivatives. There are four subtypes: A1, A2A, A2B, and A3.[6] N6-substituted adenosines are well-known for their potent activity at these receptors. While specific data for N-propyl-9H-purin-6-amine is limited, the introduction of a propyl group at the N6 position is expected to influence its binding affinity and selectivity for adenosine receptor subtypes.[5] The modulation of these receptors has therapeutic implications in a variety of conditions, including cardiovascular diseases, inflammation, and neurological disorders.
Antitumor and Antiviral Potential
Many purine analogs have been investigated as antimetabolites for cancer and viral therapies.[1][2] These compounds can interfere with nucleic acid synthesis and other metabolic pathways essential for cell proliferation. For instance, 9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir), a well-known antiviral drug, is a 9-substituted adenine derivative.[7][8] While the specific antitumor or antiviral activity of N-propyl-9H-purin-6-amine has not been extensively reported, its structural features warrant investigation in these areas.
Other Biological Activities
Derivatives of 6,9-disubstituted purines have been reported to possess antibacterial and antileishmanial properties.[2] The specific biological profile of N-propyl-9H-purin-6-amine would need to be determined through systematic screening in various biological assays.
Characterization and Quality Control
For any research or development application, rigorous characterization of the synthesized compound is essential to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure, including the position of the propyl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight and elemental composition, confirming the molecular formula.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule.
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Melting Point: The melting point is a crucial indicator of purity.
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Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the compound.
Future Directions
N-propyl-9H-purin-6-amine represents a class of compounds with significant potential for further investigation. Future research should focus on:
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Systematic Biological Screening: A comprehensive evaluation of both isomers against a panel of biological targets, including adenosine receptors, kinases, and various cancer cell lines and viruses.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs with variations in the alkyl chain length and substitution patterns on the purine ring to understand the structural requirements for optimal activity.
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Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
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Computational Modeling: Molecular docking and dynamics simulations to predict the binding modes of these compounds with their biological targets and guide the design of more potent and selective analogs.
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